molecular formula C16H23NO2S B2424035 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide CAS No. 2034568-40-4

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide

Cat. No. B2424035
CAS RN: 2034568-40-4
M. Wt: 293.43
InChI Key: MWUZCVMFQVLNPC-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H23NO2S and its molecular weight is 293.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide, such as various cyclopropanecarboxamide derivatives, has been a subject of research. These compounds have been characterized using techniques like IR spectroscopy, NMR spectroscopy, and X-ray crystallography. For instance, Özer et al. (2009) conducted a study on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including crystal structure analysis (Özer, Arslan, VanDerveer, & Külcü, 2009).

Pharmacological Applications

Cyclopropanecarboxamide derivatives show potential in pharmacology. For example, Zhou et al. (2021) developed a synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, indicating the relevance of these compounds in medicinal chemistry (Zhou, Zhang, He, Zhang, Jiang, & Xu, 2021).

Potential Antidepressant Activity

Research has explored the antidepressant properties of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. Bonnaud et al. (1987) synthesized and evaluated a series of these derivatives as potential antidepressants, indicating the therapeutic potential of cyclopropanecarboxamide analogs (Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, & Couzinier, 1987).

Antiproliferative Properties

Compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have been synthesized and evaluated for antiproliferative activity against cancer cell lines. Lu et al. (2021) reported on the synthesis, crystal structure, and biological activity of such compounds, highlighting their significance in cancer research (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

Neuropharmacology and Receptor Binding

Studies have also focused on compounds like N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide and their receptor binding properties, especially in the context of neuropharmacology. Gunn, Lammertsma, & Grasby (2000) assessed modeling strategies for quantitative analysis of [carbonyl-(11)C]WAY-100635 PET studies, a compound structurally related to cyclopropanecarboxamides (Gunn, Lammertsma, & Grasby, 2000).

properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-11(18)13-6-7-14(20-13)16(8-2-3-9-16)10-17-15(19)12-4-5-12/h6-7,11-12,18H,2-5,8-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUZCVMFQVLNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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